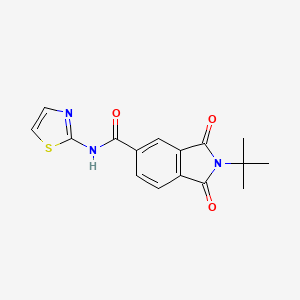

![molecular formula C17H12ClNO3S B5550105 methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, where molecules are linked through various hydrogen bonds, forming structured sheets and chains. For example, the synthesis and characterization of methyl 4-(4-aminostyryl) benzoate demonstrated the formation of carbon-carbon bonds and was characterized by techniques such as Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible analysis (UV-Vis) (Mohamad, Hassan, & Yusoff, 2017). These techniques help in understanding the molecular structure and reactivity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate can be elucidated using X-ray diffraction techniques. For instance, the crystal structure analysis of certain compounds reveals the orientation of molecules and the presence of intra-molecular hydrogen bonds, contributing to the stability and reactivity of the compound (Kimura & Hourai, 2005).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including chlorination, condensation, and cyclization. The chlorination of methyl 4-amino-2-hydroxy-benzoate, for example, yields chlorination products with different isomers, demonstrating the compound's chemical reactivity and potential for further transformation (Stelt, Suurmond, & Nauta, 1956).

Scientific Research Applications

Synthesis and Characterization

- The compound has been involved in the synthesis of labeled molecules, such as in the preparation of [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, indicating its utility in radiochemical studies and potentially in tracking biological pathways or drug distribution (Taylor et al., 1996).

- It serves as a precursor in the synthesis of Schiff base derivatives, showcasing its importance in organic synthesis and the creation of complex molecules with potential applications in materials science and chemistry research (Mohamad et al., 2017).

Liquid Crystalline Behaviors

- Methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate derivatives have been synthesized and studied for their liquid crystalline behaviors, demonstrating their potential use in the development of new materials for displays and other technologies requiring controlled alignment of molecules (Al-Obaidy et al., 2021).

Photopolymerization

- A derivative, specifically designed with a chromophore group, has been proposed as a photoiniferter for nitroxide-mediated photopolymerization. This application highlights its potential in developing new polymerization techniques and materials with tailored properties for various industrial applications (Guillaneuf et al., 2010).

Hydrogen-bonded Supramolecular Structures

- The compound has been involved in studies related to hydrogen-bonded supramolecular structures, indicating its relevance in understanding and designing molecular assemblies that mimic biological complexes and could lead to advancements in nanotechnology and molecular electronics (Portilla et al., 2007).

Synthesis of Heterocyclic Systems

- It has been used in the synthesis of heterocyclic systems, such as pyridothienopyrimidines, which are of interest in medicinal chemistry for their potential biological activities and applications in drug development (Medvedeva et al., 2010).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c1-22-17(21)10-6-8-11(9-7-10)19-16(20)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDQKDVLQAKOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)